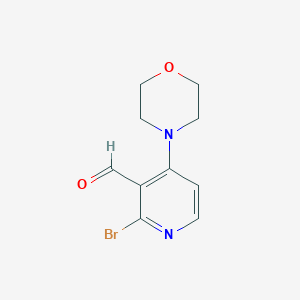

2-Bromo-4-morpholin-4-ylpyridine-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying the chemical reactions involving the compound. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, chemical stability, and spectral data (IR, UV, NMR, Mass) of the compound .Applications De Recherche Scientifique

Synthesis Applications

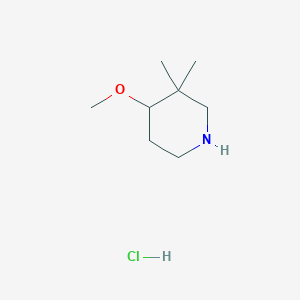

Synthesis of Potent Antimicrobials

Kumar, Sadashiva, and Rangappa (2007) described the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, useful for synthesizing potent antimicrobials, including derivatives of arecoline, phendimetrazine, and polygonapholine. The strategy involved bromination of 3-acetylpyridine and dehydration of a diol with cyclization (Y. C. S. Kumar, M. P. Sadashiva, & K. Rangappa, 2007).

Facilitating Unusual Chemical Reactions

Keivanloo, Bakherad, and Rahimi (2010) reported the formation of unexpected N-substituted pyrrolo[2,3-B]quinoxaline-2-carbaldehydes in good yields, suggesting a potential mechanism for this conversion (Ali Keivanloo, M. Bakherad, & Amin Rahimi, 2010).

Catalytic Applications

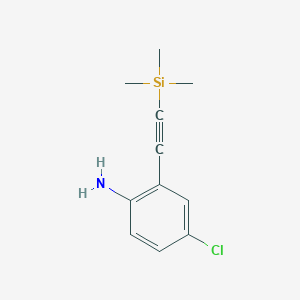

- Palladium-Catalyzed Reactions: Cho and Kim (2008) demonstrated the use of 3-bromopyridine-4-carbaldehyde in a palladium-catalyzed cyclization with carboxylic acids under carbon monoxide pressure, yielding 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates (C. Cho & J. Kim, 2008).

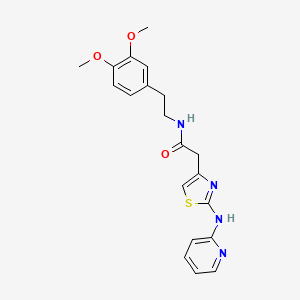

Antimicrobial Applications

- Development of Antimicrobial Agents: Bektaş et al. (2012) synthesized various morpholine derivatives containing an azole nucleus and investigated their antimicrobial and antiurease activities. Some compounds displayed activity against M. smegmatis, C. albicans, and S. cerevisiae (H. Bektaş, S. Ceylan, N. Demirbas, S. Alpay‐Karaoglu, & B. Sökmen, 2012).

Photoluminescent Properties

- Application in Organic Light-Emitting Diodes: Li et al. (2011) synthesized novel quinoline derivatives that emit blue to green fluorescence, which have implications for the manufacture of organic light-emitting diodes (Q. Li, Zhaozhe Xu, Mingxin Yu, Hong Fan, & Bo-geng Li, 2011).

Antioxidation Catalysis

- Selective Oxidation Reactions: Wang et al. (2021) synthesized a new tetra-nuclear macrocyclic Zn(II) complex and investigated its application as a catalyst for the selective oxidation of benzyl alcohols (L. Wang, Zi-Jian Wang, Meili Zhao, X. Tai, Jiangyong Ouyang, Yun-fei Li, Wei Zhang, & Wenbin Jia, 2021).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-4-morpholin-4-ylpyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c11-10-8(7-14)9(1-2-12-10)13-3-5-15-6-4-13/h1-2,7H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPLNKCQTAPVIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=NC=C2)Br)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-morpholin-4-ylpyridine-3-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({[(4-Methylbenzyl)amino]carbonyl}amino)acetic acid](/img/structure/B2840387.png)

![6-[[1-(5-Ethylfuran-2-yl)-2-methoxyethyl]amino]pyridine-3-sulfonyl fluoride](/img/structure/B2840391.png)

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2840392.png)

![3-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxybenzyl)propanamide](/img/no-structure.png)

![2-furyl-N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carb oxamide](/img/structure/B2840396.png)

![2-({2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-5-nitrophenyl}methylene)-3-quinuclidinone](/img/structure/B2840399.png)

![(2E)-3-[4-(dimethylamino)phenyl]-2-(2-thienylsulfonyl)-2-propenenitrile](/img/structure/B2840401.png)

![N-Cyclopentyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2840403.png)

![4-[(cyclopropylcarbonyl)amino]-N-(4-methylbenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2840405.png)

![1-Methyl-3-({thieno[3,2-d]pyrimidin-4-yloxy}methyl)piperidine](/img/structure/B2840406.png)